molecular formula C10H13ClN2O B2684987 2-Chloro-4-morpholin-4-yl-phenylamine CAS No. 105315-95-5

2-Chloro-4-morpholin-4-yl-phenylamine

Cat. No.: B2684987
CAS No.: 105315-95-5
M. Wt: 212.68
InChI Key: GEJFFFJUVXSVCT-UHFFFAOYSA-N
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Description

2-Chloro-4-morpholin-4-yl-phenylamine, also known as CMMPA, is a novel chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields of research and industry. It is a heterocyclic compound containing a morpholine ring and a benzene ring linked to each other .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a morpholine ring and a benzene ring . The molecular formula is C10H13ClN2O and the molecular weight is 212.68.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H13ClN2O and a molecular weight of 212.68. It is a heterocyclic compound containing a morpholine ring and a benzene ring .

Scientific Research Applications

Medicinal Chemistry Applications

2-Chloro-4-morpholin-4-yl-phenylamine derivatives have been explored for their potential in medicinal chemistry, particularly as neurokinin-1 receptor antagonists, which are suitable for clinical administration in conditions such as emesis and depression. An example includes the synthesis of a water-soluble compound that demonstrated high efficacy in pre-clinical tests relevant to these conditions (Harrison et al., 2001).

Synthesis of Heterocyclic Compounds

This compound is also used in the synthesis of heterocyclic compounds. For instance, it reacts with 2-chloro-6-thio-7-methylpurine to produce derivatives with potential biological activities. Such reactions highlight its role in developing new chemical entities (Кочергин, Александрова, & Корсyнский, 2012).

Antimicrobial and Antibacterial Activity

Compounds synthesized from this compound have been screened for antimicrobial and antibacterial activities. A study demonstrated that Mannich base derivatives synthesized from this compound showed significant activity against various bacterial and fungal strains, indicating its utility in developing new antimicrobial agents (Idhayadhulla et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, the derivatives of this compound are used for the quantification of morpholine and cyclohexylamine in aqueous solutions. This application is crucial for monitoring water treatment processes in steam-generating systems, demonstrating its importance beyond purely medicinal or synthetic applications (Gilbert, Rioux, & Saheb, 1984).

Biological Activity Studies

Research has also focused on the synthesis and characterization of derivatives for biological activity studies. For instance, derivatives have been synthesized and tested for activities such as antibacterial, antioxidant, and anti-TB, showing remarkable activities in these areas (S.V et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, (4-Morpholin-4-yl-phenyl)-methanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-4-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJFFFJUVXSVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105315-95-5
Record name 2-chloro-4-(morpholin-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-(3-chloro-4-nitrophenyl)morpholine (Preparation 112, 450 mg, 1.854 mmol) in EtOH/EtOAc (1:1, 30 mL) was passed through a 10% Pd/C cartridge using an H-cube (atmospheric H2, room temperature, 1 mL/min). The reaction mixture was concentrated in vacuo. The residue was purified by reverse phase column chromatography eluting with 0-20% MeCN in water to afford the title compound (150 mg, 38%).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
EtOH EtOAc
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
38%

Synthesis routes and methods II

Procedure details

A solution of impure (2-chloro-4-morpholin-4-yl-phenyl)-carbamic acid tert-butyl ester (2.84 g) in dichloromethane (30 mL) was treated with trifluoroacetic acid (3.5 mL), stirred at room temperature for 24 h and evaporated. The residue was dissolved in ethyl acetate, was washed with 1N NaOH, water, and brine, was dried (sodium sulfate) and evaporated. Purification by flash chromatography (SiO2) eluted with 35:65 ethyl acetate:hexanes provided 2-chloro-4-morpholin-4-yl-phenylamine (0.77 g, 40% yield) as an off-white solid. 1H-NMR (CDCl3, 500 MHz) 6.92 (br, 1H), 6.77 (br, 2H), 3.89 (m, 6H), 3.05 (m, 4H) ppm; MS (FIA) 213.1 (M+H); HPLC (Method A) 1.975 min.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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